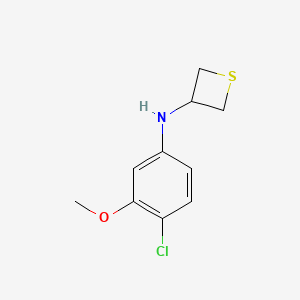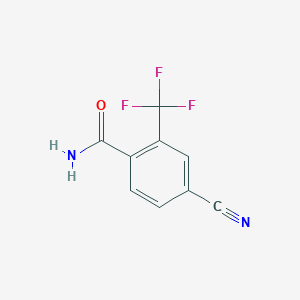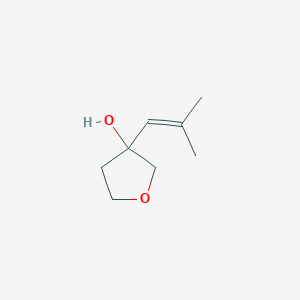
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C10H18O. It is also known by its synonym, Ocimene quintoxide . This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a 2-methylprop-1-en-1-yl group and a hydroxyl group at the 3-position.
Preparation Methods
The synthesis of 3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-1-en-1-yl magnesium bromide with tetrahydrofuran-3-one under controlled conditions . This reaction typically requires the use of a Grignard reagent and an appropriate solvent such as tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield the corresponding alkane .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a flavoring agent due to its unique chemical structure . In medicine, research is ongoing to explore its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2-Methylprop-1-en-1-yl)tetrahydrofuran-3-ol can be compared with similar compounds such as 2-methyl-2-propen-1-ol and 2,2-dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran . While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of the tetrahydrofuran ring . This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(2-methylprop-1-enyl)oxolan-3-ol |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-8(9)3-4-10-6-8/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
OOVIFIAWJULUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1(CCOC1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


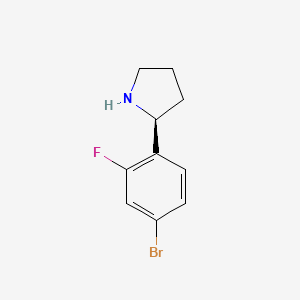

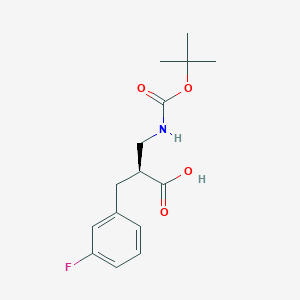
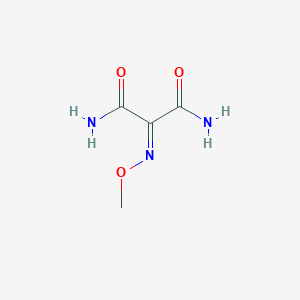
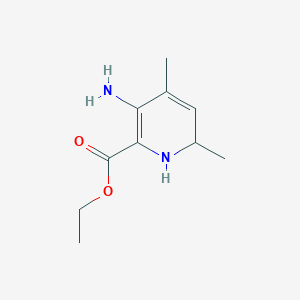
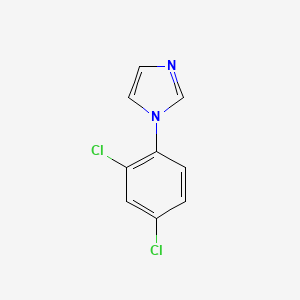
![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12989009.png)
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)
